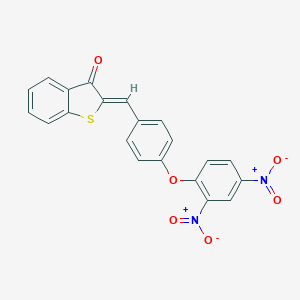
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C18H17NO3S . It is also known by the synonym "Benzenesulfonamide, N-(6,7,8,9-tetrahydro-2-dibenzofuranyl)-" .
Molecular Structure Analysis
The molecular structure of “N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide” consists of a benzofuran ring attached to a benzenesulfonamide group . The molecular weight of this compound is 327.4 .Applications De Recherche Scientifique
Photodynamic Therapy Application
A study by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine compounds with potential applications in photodynamic therapy. These compounds, including variants of benzenesulfonamide, exhibit properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment.
Microwave-Assisted Extraction from Soil
Speltini et al. (2016) developed a novel procedure for the extraction of benzenesulfonamides from soil using microwave-assisted extraction. This method, detailed in their study, is critical for identifying and quantifying the presence of these compounds as emerging contaminants in environmental samples (Speltini et al., 2016).
Antidiabetic Activity
Research by Moreno-Díaz et al. (2008) focuses on the synthesis of N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives and their evaluation for antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. Some of these synthesized compounds showed significant potential in lowering plasma glucose levels (Moreno-Díaz et al., 2008).
Anticancer Activity
Kumar et al. (2015) synthesized various benzenesulfonamide hybrid molecules and evaluated them for their anticancer activity against different human cancer cell lines. Their study provides valuable insights into the potential use of these compounds in cancer treatment (Kumar et al., 2015).
Propriétés
IUPAC Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-23(21,14-6-2-1-3-7-14)19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)22-18/h1-3,6-7,10-12,19H,4-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSUVTMFXMBWTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B414114.png)


![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B414118.png)
![3-nitro-4-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414120.png)
![3,5-bisnitro-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B414122.png)

![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B414124.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B414125.png)
![2,4-Dibromo-3-methoxy-6-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B414127.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-methoxybenzamide](/img/structure/B414130.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 2,5-dichlorobenzoate](/img/structure/B414131.png)
![6-(1,3-Benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B414134.png)
![3-(Methylthio)-6-[5-(4-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B414136.png)